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Introduction

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich
sequences of DNA and RNA.[1][2][3] These four-stranded structures are stabilized by
Hoogsteen hydrogen bonds within a square planar arrangement of four guanine bases (a G-
tetrad), which are further stabilized by a central cation.[2] G4 structures are prevalent in key
genomic regions, including oncogene promoters (e.g., c-MYC, ¢-KIT) and telomeres, where
they play significant roles in regulating gene expression, replication, and maintaining genomic
stability.[2][4][5] Their involvement in critical cellular processes makes them attractive targets
for therapeutic intervention, particularly in oncology.

Locked Nucleic Acid (LNA) is a class of modified nucleic acid analogues where the ribose
sugar is conformationally "locked" by a methylene bridge between the 2'-oxygen and the 4'-
carbon.[6][7] This structural constraint confers unprecedented thermal stability and high binding
affinity to LNA-containing oligonucleotides when hybridized to complementary DNA or RNA
strands.[6][7] Incorporating LNA guanosine (LNA-G) into oligonucleotides provides a powerful
tool for specifically targeting and modulating the function of G-quadruplexes through two
primary mechanisms:

e G4 Disruption (Invasion): Short, LNA-modified oligonucleotides complementary to a G4-
forming sequence can act as "invader" probes.[1] Due to their high affinity, these probes can
efficiently disrupt the G4 structure by shifting the dynamic equilibrium that exists between the
G4 and its complementary C-rich strand toward the formation of a more stable LNA-DNA
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duplex.[1] This mechanism can be exploited to activate gene expression when a G4

structure is acting as a transcriptional repressor.[1]

o G4 Stabilization and Engineering: When LNA-G is incorporated directly into a G-quadruplex

forming sequence, it can significantly enhance the thermal stability and influence the

topology of the resulting G4 structure.[8][9] This is particularly useful in the design of G4-

based aptamers and biosensors, where a stable and specific conformation is required for

function.[8]

These application notes provide an overview of the use of LNA-G for targeting G4s and

detailed protocols for the design and validation of LNA-based probes.

Quantitative Data Summary

The strategic placement of LNA-G modifications is critical for achieving the desired effect on G-

quadruplex structures. The following tables summarize the observed effects of LNA-G

incorporation from published studies.

Table 1: Effect of LNA-G Probes on G-Quadruplex Disruption

Target G4

c-KIT1 Promoter
G4

LNA Probe Design

Short (10 nt) LNA-
modified "invader"
probes

Key Observation

Strategic
positioning of LNA
modifications
significantly
accelerates the rate
of G4 disruption
compared to
unmodified DNA
probes.

Reference

[1]

c-KIT1 Promoter G4

LNA invader probes

Relieves replication-
dependent
polymerase stalling at
the G4 site in a single-

step extension assay.

[1]
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| c-KIT1 Promoter G4 | LNA invader probes | Enhances c-KIT expression in a dual-luciferase
cellular assay to levels similar to a G4-mutated promoter. [[1] |

Table 2: Effect of LNA-G Incorporation on G-Quadruplex Stability and Conformation

Effect on .
LNA-G Conformationa
G4 Scaffold . Thermal Reference
Position N | Change
Stability (Tm)

Within G-tracts Preserves
. Generally
Parallel (4+0) (‘anti' . parallel G4 [9]
. stabilizing )
conformation) conformation
Before short Detrimental to Disrupts native
Parallel (4+0) N ] 9]
propeller loops stability conformation

Tends to push )
Induces refolding

'syn' equilibrium
. , to parallel or
Hybrid (3+1) conformation towards a fully ) [819]
N other topologies
positions parallel G4
(e.g., V-loop)
structure
Variable; can be
‘anti’ disruptive Can disrupt the
Hybrid (3+1) conformation depending on native (3+1) 9]
positions location (e.g., conformation

G22)

| General | N/A | Each LNA base incorporation can increase Tm by approximately 2-4°C in a
duplex. | N/A [[10] |

Visualizations: Mechanisms and Workflows
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Experimental Protocols
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Protocol 1: Biophysical Characterization by CD and UV-
Melting Spectroscopy

This protocol is used to confirm the formation of a G-quadruplex structure and to assess its
thermal stability in the presence and absence of an LNA-G probe.

A. Circular Dichroism (CD) Spectroscopy
e Sample Preparation:

o Anneal the G4-forming oligonucleotide (e.g., 5 uM) in a potassium-containing buffer (e.g.,
10 mM Lithium Cacodylate pH 7.2, 100 mM KCI).

o Heat the sample to 95°C for 5 minutes, then slowly cool to room temperature overnight to
ensure proper folding.

o For testing LNA probes, co-anneal the G4 oligonucleotide with a stoichiometric equivalent
of the LNA probe.

o Data Acquisition:

o Record CD spectra from 320 nm to 220 nm at 25°C using a quartz cuvette with a 1 cm
path length.

o A characteristic spectrum for a parallel G4 shows a positive peak around 260 nm and a
negative peak around 240 nm.[9] An anti-parallel G4 typically shows a peak around 295
nm.

o Collect a baseline spectrum of the buffer alone and subtract it from the sample spectra.
B. UV-Melting (Thermal Denaturation)
o Sample Preparation: Prepare samples as described for CD spectroscopy.
o Data Acquisition:

o Monitor the absorbance of the sample at 295 nm (characteristic for G-quadruplex melting)
while increasing the temperature from 25°C to 95°C at a slow ramp rate (e.g., 0.5-
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1.0°C/min).[1]
o Record absorbance data at small intervals (e.g., every 0.1°C).

o The melting temperature (Tm) is the temperature at which 50% of the G4 structure is
unfolded. This is determined by finding the maximum of the first derivative of the melting

curve.

o Asignificant increase in Tm upon addition of a compound indicates stabilization, whereas
a change in the melting profile upon addition of an LNA invader probe indicates disruption

and formation of a duplex.

Protocol 2: FRET-Based G4 Disruption Assay

This assay quantitatively measures the ability of an LNA-G invader probe to disrupt a pre-
formed G-quadruplex in real-time.[1][11][12]

o Materials:

o G4 Oligonucleotide: A G4-forming sequence dually labeled with a FRET pair, typically FAM
(donor) at the 5'-end and TAMRA (acceptor) at the 3'-end.[1][11] When the G4 is folded,
the ends are in close proximity, leading to high FRET (low donor fluorescence).

o LNA-G Probe: Unlabeled LNA-modified oligonucleotide complementary to the G4
sequence.

o Assay Buffer: Potassium-containing buffer (e.g., 10 mM Tris-HCI pH 7.4, 100 mM KCI).
e Procedure:

o Prepare the dually-labeled G4 oligonucleotide (e.g., 200 nM final concentration) in the
assay buffer. Anneal by heating to 95°C for 5 min and slow cooling.

o Dispense the folded G4 solution into wells of a 96- or 384-well plate.

o Measure the baseline fluorescence of the FAM donor (Excitation: ~485 nm, Emission:
~520 nm).
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o Add the LNA-G invader probe (at various concentrations) to the wells to initiate the
disruption reaction.

o Monitor the increase in FAM fluorescence over time using a plate reader. As the LNA
probe disrupts the G4 and forms a linear duplex, the FAM and TAMRA are separated,
FRET is lost, and donor fluorescence increases.

o Data Analysis:
o Plot the change in fluorescence intensity against time.

o Fit the kinetic data to an appropriate model (e.g., single exponential) to determine the rate
of G4 disruption (kobs) for each LNA probe concentration.

Protocol 3: Dual-Luciferase Reporter Assay for Cellular
Activity

This cell-based assay is used to determine if an LNA-G probe can modulate the expression of
a gene regulated by a G-quadruplex in its promoter.[1]

¢ Plasmid Constructs:

o Reporter Plasmid: A plasmid containing the Firefly luciferase gene under the control of a
promoter containing the target G4 sequence (e.g., the c-KIT promoter).

o Control Plasmid: A plasmid constitutively expressing Renilla luciferase, used for
normalization of transfection efficiency.

e Cell Culture and Transfection:

o Plate cells (e.g., HeLa or a relevant cancer cell line) in a 24- or 48-well plate and allow
them to adhere.

o Co-transfect the cells with the Firefly reporter plasmid and the Renilla control plasmid
using a suitable transfection reagent.

o After 4-6 hours, replace the transfection medium with a fresh medium containing the LNA-
G probe or a non-targeting control LNA oligonucleotide at the desired concentration. The
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delivery of "naked" LNA oligos without transfection reagents is often possible, a process
known as gymnosis.[13]

e Luciferase Assay:
o After 24-48 hours of incubation with the LNA probes, lyse the cells.

o Measure the Firefly and Renilla luciferase activities in the cell lysate using a dual-
luciferase assay system and a luminometer.

o Data Analysis:
o Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.

o Compare the normalized luciferase activity in cells treated with the LNA-G probe to those
treated with the control oligonucleotide. An increase in luciferase activity indicates that the
LNA probe successfully disrupted a repressive G4 element in the promoter.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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